1,5-Hexadiene, 3,3-dimethyl-
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Overview
Description
1,5-Hexadiene, 3,3-dimethyl-: is an organic compound with the molecular formula C8H14 . It is a type of diene, which means it contains two double bonds. The structure of 1,5-Hexadiene, 3,3-dimethyl- consists of a six-carbon chain with two double bonds at the 1 and 5 positions, and two methyl groups attached to the third carbon atom. This compound is also known by its IUPAC name, 3,3-Dimethyl-1,5-hexadiene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Hexadiene, 3,3-dimethyl- can be synthesized through various methods. One common method involves the dehydrohalogenation of 3,3-dimethyl-1,5-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 1,5-Hexadiene, 3,3-dimethyl- often involves the catalytic dehydrogenation of 3,3-dimethylhexane. This process uses a metal catalyst, such as platinum or palladium, under high temperatures and low pressures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Hexadiene, 3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding diols.
Reduction: Hydrogenation of 1,5-Hexadiene, 3,3-dimethyl- using a catalyst like palladium on carbon (Pd/C) results in the formation of 3,3-dimethylhexane.
Substitution: Halogenation reactions can occur, where halogens like bromine (Br2) add across the double bonds to form dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: 3,3-Dimethyl-1,5-hexanediol.
Reduction: 3,3-Dimethylhexane.
Substitution: 3,3-Dimethyl-1,5-dibromohexane.
Scientific Research Applications
1,5-Hexadiene, 3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research involving the biological activity of dienes often uses 1,5-Hexadiene, 3,3-dimethyl- as a model compound to study enzyme-catalyzed reactions.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,5-Hexadiene, 3,3-dimethyl- in chemical reactions involves the formation and breaking of π-bonds . For example, in the Cope rearrangement, the compound undergoes a [3,3]-sigmatropic shift, where the double bonds and single bonds rearrange to form a new product. This reaction is facilitated by heat and involves a concerted mechanism where bonds are broken and formed simultaneously .
Comparison with Similar Compounds
1,5-Hexadiene: Similar structure but lacks the methyl groups at the third carbon.
3,4-Dimethyl-1,5-hexadiene: Similar but with methyl groups at the fourth carbon instead of the third.
1,5-Hexadiene, 2,5-dimethyl-: Similar but with methyl groups at the second and fifth carbons.
Uniqueness: 1,5-Hexadiene, 3,3-dimethyl- is unique due to the presence of two methyl groups at the third carbon, which influences its reactivity and physical properties. This structural feature makes it distinct from other hexadienes and affects its behavior in chemical reactions .
Properties
CAS No. |
24253-25-6 |
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Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3,3-dimethylhexa-1,5-diene |
InChI |
InChI=1S/C8H14/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3 |
InChI Key |
OWRACTVEYJLPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C=C |
Origin of Product |
United States |
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